molecular formula C24H30FN3O4 B12392732 Hdac6-IN-14

Hdac6-IN-14

Cat. No.: B12392732
M. Wt: 443.5 g/mol
InChI Key: ICGXHGQIMMAKJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hdac6-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as starting materials . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Hdac6-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced selectivity and potency. These modifications can improve the compound’s stability, bioavailability, and therapeutic efficacy .

Scientific Research Applications

Cancer Therapy

Mechanism of Action:
Hdac6-IN-14 has been identified as a potent inhibitor of HDAC6 with an IC50 value of 42 nM and demonstrates over 100-fold selectivity against other HDAC isoforms such as HDAC1, HDAC2, HDAC3, and HDAC4 . The inhibition of HDAC6 affects the acetylation status of various proteins involved in cancer progression.

Case Studies:

  • Pro-survival Pathways: A study indicated that inhibition of HDAC6 disrupts the interaction between 14-3-3ζ and its binding partners (Bad and AS160), leading to decreased phosphorylation levels that promote cell survival . This suggests that this compound may be effective in sensitizing cancer cells to apoptosis.
  • Combination Therapies: Research has shown that combining Hdac6 inhibitors with other therapeutic agents can enhance anti-tumor efficacy. For instance, when used alongside chemotherapy agents, this compound improved outcomes in preclinical models of cancer .

Neuroprotection

Mechanism of Action:
this compound's inhibition of HDAC6 has been linked to neuroprotective effects against oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies:

  • CNS Injury Models: In animal models of central nervous system injury, selective inhibition of HDAC6 promoted neuronal survival and regeneration without the toxic effects associated with pan-HDAC inhibitors . This highlights its potential for treating conditions like traumatic brain injury or stroke.
  • Acetylation Effects: The compound has been shown to selectively increase acetylation levels of α-tubulin, leading to improved microtubule stability and neuronal function .

Immune Modulation

Mechanism of Action:
this compound has also been explored for its immunomodulatory effects. By influencing the acetylation status of key signaling proteins, it can alter immune responses.

Case Studies:

  • Regulation of IL-10 Production: Research indicates that inhibition of HDAC6 affects the production of interleukin 10 (IL-10) by antigen-presenting cells. Disruption of the STAT3/IL-10 axis through this compound treatment can potentially enhance T-cell immunity . This suggests a role for this compound in enhancing immune responses in cancer or chronic infections.
  • Fibrosis Reduction: Evidence suggests that targeting HDAC6 may attenuate fibrosis by inhibiting profibrotic signaling pathways, opening avenues for treating fibrotic diseases .

Data Summary

Application AreaMechanismKey FindingsReferences
Cancer TherapyInhibition of pro-survival pathwaysEnhances apoptosis in cancer cells; effective in combination therapies ,
NeuroprotectionProtection against oxidative stressPromotes neuronal survival; increases microtubule stability
Immune ModulationRegulation of cytokine productionAlters IL-10 production; potential for enhanced T-cell immunity ,

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing HDAC6-IN-14’s inhibitory activity in vitro?

  • Methodological Answer : Use biochemical assays (e.g., fluorometric or colorimetric HDAC activity kits) to measure IC50 values. Ensure isoform specificity by comparing inhibition against HDAC6 versus other HDAC isoforms (e.g., HDAC1, HDAC4). Include positive controls like Tubastatin A and validate results with Western blotting for acetylated α-tubulin (HDAC6-specific substrate) .

Q. How can researchers optimize this compound solubility and stability in cell culture studies?

  • Methodological Answer : Pre-test solubility in DMSO or aqueous buffers (e.g., PBS with cyclodextrin derivatives). Use stability assays (HPLC or LC-MS) under varying pH and temperature conditions. Include vehicle controls to rule out solvent-induced cytotoxicity .

Q. What criteria should guide the selection of cell lines for this compound studies?

  • Methodological Answer : Prioritize cell lines with HDAC6 overexpression (e.g., multiple myeloma MM1.S) or disease models where HDAC6 plays a key role (e.g., neurodegenerative or cancer models). Validate baseline α-tubulin acetylation levels via immunofluorescence .

Q. How should researchers address this compound’s off-target effects in preclinical models?

  • Methodological Answer : Perform kinome-wide selectivity profiling and use CRISPR/Cas9 HDAC6-knockout cells as negative controls. Cross-validate findings with transcriptomic analysis (RNA-seq) to identify unintended pathway modulation .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) and tissue distribution via LC-MS/MS. Compare dosing regimens and consider metabolite activity. Use longitudinal studies to correlate target engagement (α-tubulin acetylation) with therapeutic outcomes .

Q. How can researchers design studies to evaluate this compound’s synergy with proteasome inhibitors in cancer models?

  • Methodological Answer : Use combinatorial index (CI) calculations (Chou-Talalay method) in dose-matrix assays. Monitor aggresome formation (via immunofluorescence) and apoptosis markers (e.g., caspase-3 cleavage). Include mechanistic studies to assess ubiquitinated protein accumulation .

Q. What statistical approaches are optimal for interpreting variability in this compound’s dose-response data?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) for IC50 determination. Use ANOVA with post-hoc tests for multi-group comparisons and power analysis to ensure sample size adequacy. Report confidence intervals and outliers transparently .

Q. How should researchers validate this compound’s therapeutic potential in neurodegenerative disease models?

  • Methodological Answer : Employ tauopathy or amyloid-β models (e.g., transgenic mice) and assess cognitive outcomes (Morris water maze) alongside biomarkers (acetylated tau, BDNF levels). Include longitudinal histopathology to track disease progression .

Q. Methodological Considerations

  • Data Presentation : Include tables comparing IC50 values across isoforms, selectivity ratios, and pharmacokinetic parameters. Example:

    Assay TypeHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity Ratio
    Biochemical12.3>10,000813
    Cellular45.7>10,000219
  • Reproducibility : Document batch-to-batch variability in compound synthesis (HPLC purity >98%) and standardize assay conditions (e.g., buffer pH, incubation time) .

  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal experiments and justify sample sizes to minimize unnecessary use .

Properties

Molecular Formula

C24H30FN3O4

Molecular Weight

443.5 g/mol

IUPAC Name

4-[[[2-(tert-butylamino)-2-oxoethyl]-(2-propan-2-ylbenzoyl)amino]methyl]-3-fluoro-N-hydroxybenzamide

InChI

InChI=1S/C24H30FN3O4/c1-15(2)18-8-6-7-9-19(18)23(31)28(14-21(29)26-24(3,4)5)13-17-11-10-16(12-20(17)25)22(30)27-32/h6-12,15,32H,13-14H2,1-5H3,(H,26,29)(H,27,30)

InChI Key

ICGXHGQIMMAKJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)N(CC2=C(C=C(C=C2)C(=O)NO)F)CC(=O)NC(C)(C)C

Origin of Product

United States

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